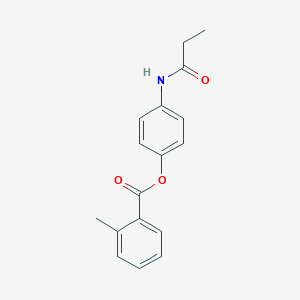![molecular formula C20H22N2O3 B267273 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wirkmechanismus
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation by upstream kinases such as LKB1. AMPK activation leads to a variety of downstream effects, including increased glucose uptake and fatty acid oxidation, as well as inhibition of protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve mitochondrial function and reduce oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has limited solubility in aqueous solutions, which can make dosing and administration in lab experiments challenging.
Zukünftige Richtungen
Future research on 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide could focus on its potential therapeutic applications in metabolic disorders and cancer. Additionally, further studies could investigate the downstream effects of AMPK activation by 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, as well as potential interactions with other signaling pathways. Finally, the development of more soluble analogs of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide could improve its utility in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 3-aminophenylacetic acid with propionyl chloride to form N-propionyl-3-aminophenylacetic acid. This intermediate is then reacted with 4-fluoronitrobenzene to form N-[3-(4-nitrophenyl)propionyl]3-aminophenylacetic acid. Reduction of the nitro group with hydrogen gas and palladium on carbon catalyst yields N-[3-(4-aminophenyl)propionyl]3-aminophenylacetic acid. This intermediate is then reacted with 2-methyl-2-propen-1-ol and trifluoroacetic anhydride to form the final product, 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in the context of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has also been shown to have anti-tumor effects in various cancer cell lines, possibly through its ability to induce autophagy and inhibit mTOR signaling.
Eigenschaften
Produktname |
2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide |
|---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enoxy)-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-19(23)21-15-8-7-9-16(12-15)22-20(24)17-10-5-6-11-18(17)25-13-14(2)3/h5-12H,2,4,13H2,1,3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
CHVLOUMHPNKKRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC(=C)C |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)



![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)

